molecular formula C8H8O3 B377111 4-Methoxybenzoic acid CAS No. 100-09-4

4-Methoxybenzoic acid

Cat. No. B377111
CAS RN: 100-09-4
M. Wt: 152.15g/mol
InChI Key: ZEYHEAKUIGZSGI-UHFFFAOYSA-N
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Description

4-Methoxybenzoic acid, also known as p-Anisic acid or Draconic acid, is one of the isomers of anisic acid . It is a white crystalline solid which is insoluble in water, highly soluble in alcohols, and soluble in ether and ethyl acetate . It has a role as a plant metabolite .


Synthesis Analysis

P-Anisic acid can be found naturally in anise. It can also be obtained synthetically by the oxidation of anethole, anisaldehyde, or p-methoxyacetophenone . A multistage extraction method has been developed to extract and separate various bioactive compounds from these natural plants .


Molecular Structure Analysis

The molecular formula of 4-Methoxybenzoic acid is C8H8O3 . The IUPAC Standard InChI is InChI=1S/C8H8O3/c1-11-7-4-2-6 (3-5-7)8 (9)10/h2-5H,1H3, (H,9,10) .


Chemical Reactions Analysis

4-Methoxybenzoic acid was used in oxidation and reduction of cytochrome c in solution through different self-assembled monolayers on gold electrodes using cyclic voltammetry .


Physical And Chemical Properties Analysis

4-Methoxybenzoic acid has a molar mass of 152.149 g/mol . It has a melting point of 184 °C and a boiling point of 275 to 280 °C . The solubility in water is 1 part per 2500 .

Scientific Research Applications

Encapsulation for Controlled Flavor Release

4-Hydroxy-3-methoxybenzoic acid, a derivative of 4-methoxybenzoic acid, is used as a flavoring agent in foods. Its encapsulation into layered double hydroxide nanohybrids allows for controlled release of flavor, enhancing its application in the food industry. This encapsulation technique was studied for its structure and release kinetics, demonstrating its potential in food technology (Hong, Oh, & Choy, 2008).

Solubility in Organic Solvents

Research on the solubility of 4-methoxybenzoic acid in various organic solvents has been conducted, providing valuable data for its application in chemical processes. The study used thermodynamic models to analyze the solubility behavior and its underlying mechanisms, important for its use in various solvent-based applications (Liu et al., 2021).

Synthesis of Cholinesterase Inhibitors

4-Methoxybenzoic acid has been utilized in the synthesis of cholinesterase inhibitors, showcasing its role in pharmaceutical applications. The synthesis involved converting 4-methoxybenzoic acid to various derivatives, which demonstrated significant inhibitory potential, indicating its potential in developing treatments for diseases related to cholinesterase activity (Arfan et al., 2018).

Intermediate in Chemical Synthesis

4-Methoxybenzoic acid serves as an intermediate in the synthesis of other chemicals, such as 4-Hydroxyisophthalic acid. This process demonstrates its versatility and importance in the chemical industry for producing various derivatives (He Deyun, 2011).

Antibacterial Activity

Novel ester/hybrid derivatives of 4-methoxybenzoic acid, including vanillic acid derivatives, have been synthesized and tested for antibacterial activity. This research highlights its potential application in developing new antibacterial agents and chemotherapeutic drugs (Satpute, Gangan, & Shastri, 2018).

Vibrational and Raman Spectra Analysis

4-Methoxybenzoic acid's spectral properties have been studied, particularly in winemaking, to analyze its vibrational and Raman spectra. Such studies are crucial in understanding its physical and chemical characteristics for various analytical applications (Clavijo, Menendez, & Aroca, 2008).

Safety And Hazards

4-Methoxybenzoic acid should be handled with care. Avoid breathing dust, fume, gas, mist, vapours, spray. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

4-methoxybenzoic acid
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InChI

InChI=1S/C8H8O3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,9,10)
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEYHEAKUIGZSGI-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
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Related CAS

52509-81-6 (potassium), 536-45-8 (sodium), 73424-02-9 (copper+2), 536-45-8 (sodium anisate salt/solvate)
Record name p-Anisic acid
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DSSTOX Substance ID

DTXSID4059205
Record name 4-Anisic acid
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Molecular Weight

152.15 g/mol
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Physical Description

Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS], Solid, white crystals with practically no odour
Record name p-Anisic acid
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

0.53 mg/mL at 37 °C, soluble in boiling water, organic solvents, freely soluble (in ethanol)
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Vapor Pressure

0.0015 [mmHg]
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Product Name

p-Anisic acid

CAS RN

100-09-4, 1335-08-6
Record name 4-Methoxybenzoic acid
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Record name P-ANISIC ACID
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Melting Point

185 °C
Record name P-Anisic Acid
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Synthesis routes and methods I

Procedure details

To prepare 4-methoxybenzoic acid, 4-methoxybenzaldehyde (100 mg) was dissolved in DMF (10 mL), and OXONE (0.451 g) was added and stirred at room temperature for 3 hours with the reaction having a final volume (11 mL). The reaction was monitored by TLC or GC analysis. EtOAc was added to extract the products and 1N HCl was used to dissolve the salts. The organic extract was washed with 1N HCl (30 mL×3) and brine (30 mL), dried over Na2SO4, and the solvent was removed under reduced pressure to obtain 4-methoxybenzoic acid in 31% yield and 4-methoxyphenol formate in 58% yield after purification by silica gel column chromatography. 4-Methoxyphenyl Formate: 1H NMR (CDCl3, 300 MHz): δ8.26 (s, 1H), 7.03 (d, 2H, J=9.0), 6.89 (d, 2H,J=8.9), 3.78 (s, 3H); 13C NMR (CDCl3, 75 MHz): 8176.7, 170.5, 79.9, 74.3, 31.4, 30.4, 28.2, 24.8, 23.9, 22.4, 20.9, 13.9.
Quantity
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Quantity
0.451 g
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reactant
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10 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

4-methoxyacetophenone (11.5 g) was dissolved in 100 ml dioxane and freshly prepared NaOBr solution (as prepared below) was added dropwise, with constant stirring with a stir bar at room temperature. The NaOBr solution was prepared by dissolving 40 g of NaOH in 500 ml of water, cooling to 0° C. in an ice bath, and adding bromine (12.5 ml) dropwise while stirring with stir bar; bromine was added slowly so that the reaction mixture did not exceed 5° C. After overnight stirring of the 4-methoxyacetophenone, dioxane and NaOBr solution, the reaction mixture was diluted with water (200 ml). Since the reaction mixture was basic, the product, benzoic acid, was in water as its sodium salt. The resultant mixture was partitioned between ether and water. The ether layer was washed with dilute aqueous NaOH to extract any remaining product as Na salt. The aqueous layers were combined and acidified to pH 1 to precipitate the benzoic acid. The resulting acid was extracted with ether. The ether layer was washed with water a few times, dried with anhydrous MgSO4, and filtered. Rotary evaporation of the ether fraction afforded 4-methoxybenzoic acid (IV) in 85% yield.
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500 mL
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12.5 mL
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Synthesis routes and methods III

Procedure details

The product was prepared as a colorless, viscous oil (0.675 g, 71%) from 3,5-bis(3-chlorophenyl)-4-(2-hydroxyethoxy)benzoic acid (0.605 g, 1.5 mmol) and 4-methoxybenzoic acid, 6-aminohexyl ester (0.565 g, 2.25 mmol) using a procedure similar to step 3 of example 164; 1H NMR (400 MHz, DMSO-d6) 1.33-1.46 (m, 4H), 1.50-1.58 (m. 2H),1.65-1.73 (m, 2H), 3.10-3.15 (m, 2H), 3.22-3.30 (m, 4H), 3.80 (s, 3H), 4.21 (t, J=6.6,Hz, 2H), 4.44 (t, J=6.6 Hz, 1H), 6.99-7.03 (m, 2H), 7.45-7.52 (m, 4H), 7.57-7.61 (m, 2H), 7.69 (s, 2H), 7.85-7.91 (m, 4H), 8.56 (t, J=5.5 Hz, 1H); IR (film) 3350, 2940, 1710, 1640, 1605, 1540, 1510, 1275 cm−1; mass spectrum[(+)ESI], m/z 636 (M+H)+.
[Compound]
Name
oil
Quantity
0.675 g
Type
reactant
Reaction Step One
Name
3,5-bis(3-chlorophenyl)-4-(2-hydroxyethoxy)benzoic acid
Quantity
0.605 g
Type
reactant
Reaction Step One
Name
4-methoxybenzoic acid, 6-aminohexyl ester
Quantity
0.565 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxybenzoic acid
Reactant of Route 2
4-Methoxybenzoic acid
Reactant of Route 3
4-Methoxybenzoic acid
Reactant of Route 4
Reactant of Route 4
4-Methoxybenzoic acid
Reactant of Route 5
Reactant of Route 5
4-Methoxybenzoic acid
Reactant of Route 6
Reactant of Route 6
4-Methoxybenzoic acid

Citations

For This Compound
5,210
Citations
Q Liu, J Wang, H Wu, S Zong, Y Zhou, H Hao… - Journal of Molecular …, 2021 - Elsevier
… 4-Methoxybenzoic acid is used as a raw material in the … , 4-Methoxybenzoic acid can be also used in the field of photoelectric materials by the deposition of 4-methoxybenzoic acid on …
Number of citations: 11 www.sciencedirect.com
AG Hadi, SJ Baqir, DS Ahmed, GA El-Hiti, H Hashim… - Polymers, 2021 - mdpi.com
… of new tin complexes of 4-methoxybenzoic acid and investigates their potential as photostabilizers for poly(vinyl chloride). The reaction of 4-methoxybenzoic acid and substituted tin …
Number of citations: 11 www.mdpi.com
M Karabacak, L Sinha, O Prasad, AM Asiri… - … Acta Part A: Molecular …, 2014 - Elsevier
… 3,5-dimethyl-4-methoxybenzoic acid (DMMBA; chemical formula C 10 H 12 O 3 ), a bulk … benzoic acid or more specifically 4-methoxybenzoic acid. 4-methoxybenzoic acid (p-anisic acid) …
Number of citations: 35 www.sciencedirect.com
B Nikodejevic, S Senoh, JW Daly… - Journal of Pharmacology …, 1970 - Citeseer
NIKODEJEVIC, B., S. SENOR, JW DALY AND CR CREVELING: Catechol-O-methyl-transferase. II. A new class of inhibitors of catechol-O-methyltransferase; 3, 5-dihydroxy-4-…
Number of citations: 219 citeseerx.ist.psu.edu
LP Feng, L Zhao - Acta Crystallographica Section E: Structure …, 2011 - scripts.iucr.org
… The –CO2 groups make dihedral angles of 4.6 (3) and 5.7 (4) with the attached ring in the 4-methoxybenzoic acid molecule and the 4-methoxybenzoate anion, respectively. …
Number of citations: 3 scripts.iucr.org
KA DeWeerd, A Saxena, DP Nagle Jr… - Applied and …, 1988 - Am Soc Microbiol
… showed no growth with either 4-methoxysalicylic acid (2-hydroxy-4-methoxybenzoic acid) or 4-anisic acid (4methoxybenzoic acid) when adapted to 3-anisic acid. However, A. woodii …
Number of citations: 75 journals.asm.org
D Sircar, G Dey, A Mitra - Chromatographia, 2007 - Springer
A reverse phase HPLC method was developed and validated for the simultaneous determination of 2-hydroxy-4-methoxybenzaldehyde and 2-hydroxy-4-methoxybenzoic acid in the …
Number of citations: 39 link.springer.com
T Glowiak, H Kozlowski, LS Erre, B Gulinati… - Journal of …, 1992 - Taylor & Francis
… The cobalt complex of 3-hydroxy-4-methoxybenzoic acid exists as a one-dimensional polymer in which water molecules bridge [Co(hmba),] units (Figure 1). Two ligand molecules …
Number of citations: 36 www.tandfonline.com
AC Tella, SO Owalude, SJ Olatunji… - Journal of Sulfur …, 2018 - Taylor & Francis
… In this regard, the use of 4-methoxybenzoic acid ligand does not only offer carboxylate … The presence of oxygen atoms and rich aromatic backbone of 4-methoxybenzoic acid offer …
Number of citations: 14 www.tandfonline.com
Y Tabuchi, K Gotoh, H Ishida - Acta Crystallographica Section E …, 2016 - scripts.iucr.org
… E)-1,2-di(pyridin-4-yl)ethene with 4-methoxybenzoic acid, 4-n-propoxybenzoic acid and 4-n-… 1,2-di(pyridin-4-yl)ethene (72 mg) and 4-methoxybenzoic acid (120 mg) for (I) [link] , ethanol …
Number of citations: 5 scripts.iucr.org

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